![molecular formula C26H42N4O4 B12000726 N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a urea backbone with multiple hydroxycyclohexyl and phenyl groups, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea typically involves multiple steps:
Formation of the Hydroxycyclohexylamine: Starting with cyclohexanone, the compound undergoes a reduction reaction to form cyclohexanol, followed by amination to produce 2-hydroxycyclohexylamine.
Synthesis of the Intermediate: The 2-hydroxycyclohexylamine is then reacted with isocyanate to form the intermediate compound.
Coupling with Phenyl Group: The intermediate is coupled with a phenyl group containing a secondary amine and a carbonyl group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to inflammation or cell proliferation.
相似化合物的比较
Similar Compounds
N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea: Unique due to its specific substitution pattern and functional groups.
N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea: Similar compounds may include those with variations in the hydroxycyclohexyl or phenyl groups.
Uniqueness
The uniqueness of N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C26H42N4O4 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
1-(2-hydroxycyclohexyl)-3-[2-[3-[2-[(2-hydroxycyclohexyl)carbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea |
InChI |
InChI=1S/C26H42N4O4/c1-25(2,29-23(33)27-19-12-5-7-14-21(19)31)17-10-9-11-18(16-17)26(3,4)30-24(34)28-20-13-6-8-15-22(20)32/h9-11,16,19-22,31-32H,5-8,12-15H2,1-4H3,(H2,27,29,33)(H2,28,30,34) |
InChI 键 |
BSNFLDFWUKQDRJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(C)NC(=O)NC2CCCCC2O)NC(=O)NC3CCCCC3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


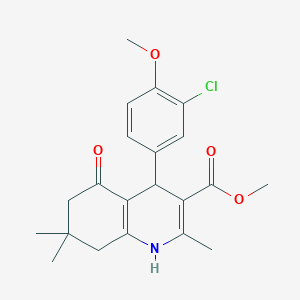
![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)


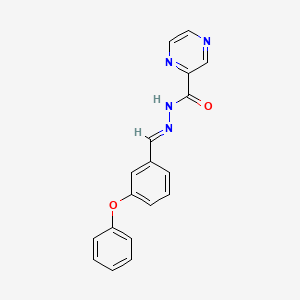
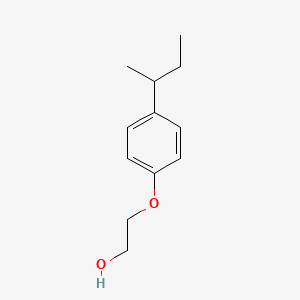
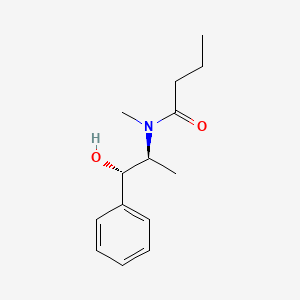

![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12000691.png)


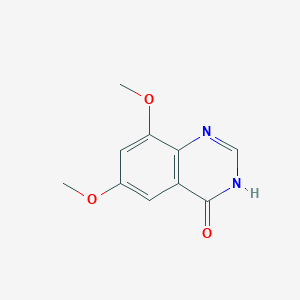
![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)

